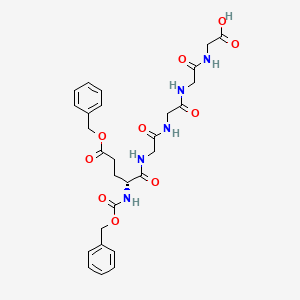

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly

Description

Significance of Protected Peptides in Academic Research

In the realm of peptide chemistry, "protected peptides" are crucial intermediates. nih.gov The process of creating a peptide bond between two amino acids requires that their reactive functional groups, apart from those intended to react, are temporarily blocked or "protected". nih.gov This prevents unwanted side reactions and ensures the formation of the desired peptide sequence. nih.gov The use of protected peptide fragments is also essential for more complex strategies like peptide cyclization and fragment condensation, which are used to build larger and more intricate protein structures. d-nb.info The ability to synthesize and isolate these protected intermediates allows for a modular and controlled approach to building complex biomolecules. acs.org

Role of Protecting Groups (Cbz and Benzyl (B1604629) Esters) in Peptide Synthesis and Functional Modulation

The specific protecting groups used in peptide synthesis are chosen for their reliability and the specific conditions under which they can be removed. In the case of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, two key protecting groups are employed:

Cbz (Carbobenzyloxy): The Cbz group, also abbreviated as Z, is a well-established protecting group for the amine functionality of amino acids. peptide.commasterorganicchemistry.com Introduced in the 1930s, it was instrumental in the early advancements of controlled peptide synthesis. total-synthesis.com It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) and is stable under a variety of conditions, yet can be cleanly removed by catalytic hydrogenation. total-synthesis.comnumberanalytics.com This stability and selective removal make it a valuable tool in the synthetic chemist's arsenal. total-synthesis.com

Benzyl Ester (Bn): The benzyl ester serves to protect the carboxylic acid group of the glutamic acid side chain. Similar to the Cbz group, the benzyl ester is stable to many reaction conditions but can be removed by hydrogenation. In solid-phase peptide synthesis, benzyl-based protecting groups are commonly used for the side chains of amino acids like serine and threonine. peptide.com

The strategic use of these "orthogonal" protecting groups, which can be removed under different conditions, is fundamental to the successful synthesis of complex peptides. peptide.com

Glycine-Rich Peptides and Their Structural Propensities in Research

Glycine (B1666218), the simplest amino acid, imparts unique structural flexibility to a peptide chain. Peptides with a high glycine content often exhibit a tendency to adopt specific secondary structures. For instance, glycine-rich sequences can adopt polyproline II (PPII) helices, which are important in protein-protein interactions. mdpi.com However, the structural preferences of glycine-rich peptides can be highly dependent on their environment. nih.gov In some contexts, they may behave as "random coils," while in others, they can form stable helical or sheet-like structures. nih.gov The presence of poly-glycine tracts can also drive the self-assembly of peptides into larger structures like fibrils and gels. nih.govacs.org This property is of significant interest in the study of neurodegenerative diseases and the development of novel biomaterials. nih.gov

Overview of D-Amino Acid Incorporation in Peptide Systems for Academic Study

Naturally occurring proteins are almost exclusively composed of L-amino acids. psu.edu The incorporation of their mirror-image counterparts, D-amino acids, into a peptide sequence is a powerful strategy in chemical biology. psu.eduinnovagen.com One of the primary motivations for using D-amino acids is to increase the peptide's resistance to enzymatic degradation. jpt.com Since proteases are chiral enzymes evolved to recognize L-amino acids, peptides containing D-amino acids are often less susceptible to being broken down, which can enhance their stability and bioavailability in biological systems. jpt.com Furthermore, the inclusion of a D-amino acid can impose specific conformational constraints on the peptide backbone, influencing its three-dimensional structure and, consequently, its biological activity. psu.edunih.gov This allows researchers to fine-tune the shape and function of a peptide for specific applications. nih.gov

Research Significance of this compound as a Model Peptide System

The peptide this compound serves as a valuable model system for several areas of research. Its structure incorporates the key features discussed above:

Defined Protection: The Cbz and Benzyl protecting groups allow for its use as a building block in the synthesis of more complex peptides.

D-Amino Acid: The presence of D-glutamic acid makes it a useful tool for studying the impact of stereochemistry on peptide structure and function, as well as for creating peptides with enhanced stability.

Glycine-Rich Sequence: The tetra-glycine motif provides a flexible scaffold to investigate structural propensities and self-assembly phenomena.

Notably, this specific peptide has been identified as a cleavable linker for use in antibody-drug conjugates (ADCs). cymitquimica.commedchemexpress.eu ADCs are a class of targeted therapeutics that use an antibody to deliver a potent cytotoxic agent directly to cancer cells. The linker, which connects the drug to the antibody, is a critical component, and its cleavage at the target site is essential for the drug's efficacy.

Compound Properties

| Property | Value | Source |

| Molecular Formula | C28H33N5O10 | cymitquimica.comchemscene.com |

| Molecular Weight | 599.59 g/mol | cymitquimica.comchemscene.com |

| Appearance | Solid | cymitquimica.com |

| Purity | ≥98% | chemscene.com |

| Storage | -20°C, protect from light | chemscene.com |

Computational Data

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 218.33 Ų | chemscene.com |

| LogP | -0.6456 | chemscene.com |

| Hydrogen Bond Acceptors | 9 | chemscene.com |

| Hydrogen Bond Donors | 6 | chemscene.com |

| Rotatable Bonds | 17 | chemscene.com |

Structure

2D Structure

Properties

Molecular Formula |

C28H33N5O10 |

|---|---|

Molecular Weight |

599.6 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C28H33N5O10/c34-22(29-14-23(35)31-16-25(37)38)13-30-24(36)15-32-27(40)21(33-28(41)43-18-20-9-5-2-6-10-20)11-12-26(39)42-17-19-7-3-1-4-8-19/h1-10,21H,11-18H2,(H,29,34)(H,30,36)(H,31,35)(H,32,40)(H,33,41)(H,37,38)/t21-/m1/s1 |

InChI Key |

NSNQPZDPXGQEHI-OAQYLSRUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Conformational and Structural Investigations of Cbz D Glu Bn Gly Gly Gly Gly

Spectroscopic Approaches to Conformational Analysis

Spectroscopic techniques are powerful tools for probing the conformational landscape of peptides in solution. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about their secondary structure and the spatial arrangement of their atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution, providing insights at the atomic level.

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) provides information on the chemical environment of hydrogen atoms within the peptide. The chemical shifts of amide protons are particularly sensitive to hydrogen bonding, which is a key determinant of secondary structure. In peptides containing D-amino acids, such as Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, temperature and pH-dependent ¹H-NMR studies can reveal folded conformations. nih.govresearchgate.net For instance, the proximity of specific proton groups, as suggested by their chemical shifts, can indicate the presence of turns or other compact structures. nih.govresearchgate.net The analysis of coupling constants can further help in determining the dihedral angles of the peptide backbone.

¹³C-NMR Spectroscopy: Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing data on the carbon skeleton of the peptide. The chemical shifts of the carbonyl carbons are indicative of the local secondary structure. spectralservice.de For peptides containing glutamic acid, ¹³C-NMR can distinguish between different linkage isomers and ionization states. tandfonline.comrsc.org In combination with ¹H-NMR, ¹³C-NMR offers a more complete picture of the peptide's conformation. spectralservice.de

Below is a hypothetical table of ¹H-NMR chemical shifts for this compound, illustrating the type of data obtained from such experiments.

| Proton | Chemical Shift (ppm) |

| D-Glu α-CH | 4.25 |

| D-Glu β-CH₂ | 2.10, 2.35 |

| D-Glu γ-CH₂ | 2.50 |

| Gly¹ α-CH₂ | 3.98 |

| Gly² α-CH₂ | 3.95 |

| Gly³ α-CH₂ | 3.93 |

| Gly⁴ α-CH₂ | 3.90 |

| Benzyl (B1604629) CH₂ | 5.12 |

| Cbz CH₂ | 5.08 |

| Aromatic Protons | 7.30-7.40 |

| Amide NHs | 7.80-8.50 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides by measuring the differential absorption of left and right circularly polarized light.

The presence of D-amino acids and glycine (B1666218) repeats can induce specific secondary structures. Glycine-rich sequences, despite their flexibility, can adopt structured conformations, including β-turns and α-helices. lew.ro The incorporation of a D-amino acid can promote the formation of specific types of turns, such as type II' β-turns. researchgate.net

CD spectra of peptides are characterized by distinct bands that correspond to different secondary structures:

α-helices typically show negative bands around 222 nm and 208 nm, and a positive band around 192 nm. units.it

β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. nih.gov

β-turns have more varied CD spectra, but can show a positive band around 205-207.5 nm and negative bands at other wavelengths, depending on the turn type. nih.govnih.gov

Random coil conformations generally display a strong negative band around 200 nm. lew.ro

For a peptide like this compound, the CD spectrum would be a composite of the contributions from its constituent residues and their adopted conformations. The D-glutamic acid residue could induce a turn, while the glycine repeats might contribute to a more flexible or a specific folded structure. lew.ro

The following table summarizes the characteristic CD spectral features for common secondary structures.

| Secondary Structure | Wavelength (nm) and Sign of Cotton Effect |

| α-Helix | Negative at ~222 and ~208 nm, Positive at ~192 nm |

| β-Sheet | Negative at ~218 nm, Positive at ~195 nm |

| β-Turn (Type II) | Positive at ~207.5 nm, Negative at ~191 and ~169 nm |

| Random Coil | Strong negative band near 200 nm |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the structure, dynamics, and energetics of peptides.

Density Functional Theory (DFT) Calculations for Ground State Structures

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their ground state geometries and energies.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics.

Predictive Modeling of Structural Features Induced by D-Glutamic Acid and Glycine Repeats

Predictive modeling combines computational and experimental data to forecast the structural propensities of peptide sequences.

The presence of a D-glutamic acid residue in a peptide sequence is known to favor the formation of specific types of β-turns, which can act as nucleation sites for folding. researchgate.net Glycine residues, due to their conformational flexibility, can either promote disorder or participate in tight turns and other compact structures, depending on the local sequence context. lew.ronih.govplos.orguc.cl Predictive models can be used to assess the likelihood of different secondary structures forming in this compound. These models often take into account the intrinsic conformational preferences of each amino acid, as well as the interactions between neighboring residues. tandfonline.com The combination of a D-amino acid and a glycine-rich region suggests a high potential for the formation of a folded structure stabilized by a turn.

Influence of D-Amino Acid Configuration on Peptide Conformation

The incorporation of a D-amino acid into a peptide sequence composed primarily of achiral (glycine) or L-amino acids has profound stereochemical consequences. The Ramachandran plot, which maps the sterically allowed combinations of backbone dihedral angles (φ, ψ), is fundamentally altered for a D-residue compared to an L-residue. The allowed conformational regions for a D-amino acid are an inversion of the L-amino acid map through the origin (φ=0, ψ=0). psu.edu This means that D-amino acids preferentially adopt conformations with positive φ values, a region that is generally disallowed for L-residues. psu.edu This inherent preference is a primary driver for the induction of specific secondary structures.

The presence of a D-amino acid is a well-established strategy for nucleating and stabilizing reverse turns, particularly β-turns, in peptides. nih.govresearchgate.net β-turns are compact structures that reverse the direction of the peptide backbone, a crucial feature in the folding of globular proteins and in the structure of many biologically active peptides. They are characterized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).

The specific type of β-turn induced is highly dependent on the position of the D-amino acid within the turn sequence.

Type II' β-Turns: When a D-amino acid is placed at the (i+1) position of a turn, it strongly promotes the formation of a type II' β-turn. nih.govresearchgate.net For the peptide , if the D-Glu residue were to occupy the (i+1) position of a turn (e.g., in the sequence -X-D-Glu-Gly -Y-), it would facilitate this specific geometry. The ideal dihedral angles for the central two residues (i+1, i+2) of a type II' turn are approximately (φi+1 = +60°, ψi+1 = +120°) and (φi+2 = -80°, ψi+2 = 0°). researchgate.net

Type I' β-Turns: A D-amino acid at the (i+2) position can stabilize a type I' β-turn. researchgate.net This would correspond to a sequence like -X-Gly-D-Glu -Y-. The ideal dihedral angles for the central residues in a type I' turn are approximately (φi+1 = -60°, ψi+1 = -30°) and (φi+2 = +90°, ψi+2 = 0°). researchgate.net

The tetraglycine (B1346897) sequence provides significant conformational flexibility, allowing the backbone to readily adopt the turn conformation directed by the D-Glu residue. Studies on peptides containing D-Pro-Gly or Aib-D-Ala segments have crystallographically confirmed their roles in nucleating stable β-hairpin structures by forming type II' and I' turns, respectively. researchgate.net The D-Glu residue in this compound is therefore expected to act as a potent turn-inducer.

| Turn Type | Position of D-Amino Acid | φi+1 | ψi+1 | φi+2 | ψi+2 |

|---|---|---|---|---|---|

| Type I' | i+2 | -60° | -30° | +90° | 0° |

| Type II' | i+1 | +60° | +120° | -80° | 0° |

While D-amino acids are known to be potent turn inducers, they can also significantly influence helical structures. The insertion of a D-amino acid into a sequence of L-amino acids is generally disruptive to the formation of a standard right-handed α-helix. rsc.orgnih.gov However, in peptides composed of achiral or a mix of L- and D-amino acids, they play a crucial role in determining the helical screw-sense (handedness).

Polypeptides made exclusively of L-amino acids typically form right-handed helices, whereas those made of D-amino acids form left-handed helices. psu.edu In a flexible, achiral host sequence like polyglycine, the introduction of a single chiral center, such as D-Glu, can be sufficient to bias the equilibrium toward a specific screw-sense. rsc.orgexplorationpub.com The D-configuration of the glutamic acid residue would be expected to promote a left-handed helical propensity in the adjacent glycine residues. psu.edu The glycine residues themselves are conformationally versatile and can adopt the dihedral angles necessary for either right- or left-handed helices. psu.edu Therefore, the presence of Cbz-D-Glu(Bn) at the N-terminus is predicted to stabilize a left-handed helical conformation, at least locally.

Role of Cbz and Benzyl Protecting Groups in Directing Conformation

Protecting groups, while essential for controlled peptide synthesis, are not conformationally inert and can influence the structure of the final peptide. ucalgary.canih.gov

The Carbobenzoxy (Cbz or Z) group at the N-terminus is a urethane-type protecting group. wikipedia.orgmasterorganicchemistry.com Studies have shown that N-terminal Cbz groups can participate in hydrogen bonding and exert steric effects that favor specific conformations. Research on peptides with N-terminal Cbz-protected L-amino acids has shown they can induce a left-handed helical screw-sense in achiral segments. explorationpub.comexplorationpub.com This is somewhat counterintuitive, as L-amino acids themselves favor right-handed helices. This effect from the Cbz group could either compete with or reinforce the influence of the D-Glu residue. Given that the D-Glu residue also promotes a left-handed sense, it is possible that the Cbz group and the D-amino acid act synergistically to stabilize a left-handed helical turn near the N-terminus of the peptide.

Intermolecular Interactions and Biochemical Research Insights from Cbz D Glu Bn Gly Gly Gly Gly

Enzymatic Substrate/Inhibitor Recognition and Mechanistic Studies

The interaction between peptides and enzymes is a cornerstone of biochemical research. The compound Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, through its unique structural features, serves as a valuable tool for investigating the mechanisms of enzymes like γ-Glutamyl Transpeptidase (GGT).

Investigation of γ-Glutamyl Transpeptidase (GGT) Activity with Analogues of γ-Glutamyl-Glycine

γ-Glutamyl Transpeptidase (GGT) is a cell-surface enzyme crucial for glutathione (B108866) metabolism. tandfonline.com It catalyzes the cleavage of the γ-glutamyl bond from compounds like glutathione and transfers the γ-glutamyl moiety to an acceptor, which can be an amino acid, a peptide, or water. frontiersin.orgebi.ac.uk The study of GGT activity often employs synthetic analogues of its natural substrates. These analogues, by varying in structure, help to delineate the specific requirements of the enzyme's active site.

Peptides such as γ-glutamyl-glycine and its derivatives are common substrates used in these investigations. jst.go.jp For instance, the commercially available substrate L-γ-glutamyl-p-nitroanilide (L-GpNA), when used with an acceptor like glycyl-glycine (Gly-Gly), is a staple in assays measuring the transpeptidation activity of GGT. portlandpress.com The enzyme facilitates the formation of γ-Glu-Gly-Gly in such reactions. acs.org By systematically altering the components of these substrate analogues—such as the peptide chain length, the stereochemistry of the amino acids, or by adding protecting groups—researchers can probe the enzyme's binding affinities and catalytic efficiency. A protected peptide like this compound would be a candidate for such studies to understand how modifications at the N-terminus, the side chain, and the stereocenter affect GGT recognition and processing.

Kinetics of Enzymatic Conversion and Hydrolysis Mechanisms

GGT operates through a sophisticated two-step mechanism. frontiersin.org The first step, acylation, involves the formation of a covalent γ-glutamyl-enzyme intermediate, where the γ-glutamyl group of the donor substrate binds to a key threonine residue in the active site. tandfonline.comfrontiersin.org The second step, deacylation, can proceed via two main pathways:

Hydrolysis: If water acts as the acceptor, the γ-glutamyl moiety is released as glutamic acid. tandfonline.comportlandpress.com

Transpeptidation: If an amino acid or peptide acts as the acceptor, a new γ-glutamyl peptide is formed. tandfonline.comportlandpress.com

| Substrate | Km (μM) | Reference |

|---|---|---|

| Glutathione (GSH) | 10.60 ± 0.07 | nih.gov |

| Oxidized Glutathione (GSSG) | 8.80 ± 0.05 | nih.gov |

| Leukotriene C4 (LTC4) | 10.8 ± 0.1 | nih.gov |

| L-Glutamine (L-Gln) (for transpeptidation) | 830 | acs.org |

| L-Glutamine (L-Gln) (for hydrolysis) | 3160 | acs.org |

Importance of the Cbz Group and D-Glutamic Acid Stereochemistry in Enzyme Recognition

The specificity of an enzyme is highly dependent on the precise three-dimensional fit between the substrate and the active site. In the case of this compound, two features are particularly critical for its interaction with GGT: the D-glutamic acid stereochemistry and the N-terminal Cbz group.

D-Glutamic Acid Stereochemistry: Most enzymes exhibit a high degree of stereospecificity. Human and rat GGTs, for example, show a strict preference for L-amino acid acceptor substrates. bhsai.orgnih.govacs.org While the enzyme can process some D-γ-glutamyl donors, the efficiency is often different from that of the L-isomers. portlandpress.com For instance, D-γ-glutamyl-p-nitroanilide (D-GpNA) can act as a substrate for the hydrolysis reaction but, unlike its L-isomer, cannot serve as an acceptor. portlandpress.comnih.gov This difference in reactivity highlights the precise stereochemical control within the GGT active site. The presence of a D-glutamic acid residue in the peptide would likely hinder optimal binding, potentially making the compound a poor substrate or even an inhibitor of the enzyme.

Cbz Group: The N-terminal benzyloxycarbonyl (Cbz) group is a bulky, hydrophobic moiety. Its presence dramatically alters the chemical properties of the peptide's N-terminus compared to a free amino group. For some enzymes, such as tissue transglutaminase, an N-terminal Cbz group is crucial for substrate recognition. nih.gov For GGT, which recognizes the γ-glutamyl portion of its substrates, this large group could sterically interfere with the proper positioning of the peptide in the active site, thereby inhibiting enzymatic activity. pnas.org

Modulation of Peptide Interactions through Protecting Group Manipulation

Protecting groups are indispensable tools in peptide synthesis, but they also offer a powerful way to study and modulate biochemical interactions. The Cbz and Benzyl (B1604629) (Bn) groups in this compound fundamentally alter the peptide's physicochemical properties.

Impact of N-Terminal Protection (Cbz) on Biochemical Recognition

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in peptide synthesis. It prevents the N-terminal amino group from participating in unwanted side reactions during the coupling of subsequent amino acids. Beyond its synthetic utility, the Cbz group significantly influences how the peptide interacts with biological molecules.

The introduction of the Cbz group imparts a significant hydrophobic character to the N-terminus. This can lead to new, non-covalent interactions with hydrophobic pockets on an enzyme's surface or, conversely, create steric hindrance that blocks access to the active site. nih.gov Studies with various enzymes have shown that N-terminal modifications can drastically alter substrate binding and catalytic efficiency. nih.gov For an enzyme like GGT, which has a specific binding site for the γ-glutamyl moiety, the bulky Cbz group could disrupt the precise orientation required for catalysis. pnas.org

Role of Glutamic Acid Side-Chain Protection (Bn) in Modulating Interactions

In peptide synthesis, the reactive side chains of amino acids like glutamic acid must be protected. The benzyl (Bn) group is commonly used to form an ester with the γ-carboxyl group of glutamic acid, neutralizing its negative charge. acs.org This modification has profound consequences for the peptide's structure and interactions.

The negatively charged carboxylate of a glutamic acid side chain is often a key recognition element, forming ionic bonds or hydrogen bonds with complementary residues in a protein's binding site. By converting this group to a neutral, hydrophobic benzyl ester, the peptide's interaction profile is completely changed. It loses the ability to form charge-based interactions and instead may engage in hydrophobic or stacking interactions due to the aromatic benzyl ring. acs.orgresearchgate.net This manipulation of the side chain's properties is a powerful strategy for probing the importance of specific electrostatic interactions in enzyme-substrate recognition and for designing peptide-based inhibitors or probes with altered binding characteristics. nih.gov

Supramolecular Assembly Propensities of Glycine-Rich Peptides

The peptide this compound is characterized by a tetra-glycine sequence, which categorizes it as a glycine-rich peptide. Such peptides are a subject of intense research due to their intrinsic capacity for self-assembly into well-defined nanostructures. acs.org This propensity is largely driven by noncovalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.netmdpi.com The glycine (B1666218) residues, with their minimal side chains, allow for close packing and the formation of extensive hydrogen bond networks, which are crucial for the stability of the resulting supramolecular architectures. biorxiv.org The presence of the benzyloxycarbonyl (Cbz) and benzyl (Bn) protecting groups on the glutamic acid residue introduces aromatic moieties, which can further guide and stabilize the assembly through π-π stacking interactions. researchgate.netrsc.org

Glycine-rich sequences are found in various natural proteins, some of which are associated with the formation of biomolecular condensates and pathological fibrillar aggregates. acs.orgnih.gov The study of synthetic glycine-rich peptides, therefore, provides valuable models for understanding these complex biological processes. researchgate.net

Investigation of Self-Assembly Mechanisms in Model Systems

The self-assembly of glycine-rich peptides is a hierarchical process that begins with the association of individual peptide molecules into primary structures, which then organize into larger, more complex architectures. nih.gov Research on model systems, such as short peptides containing glycine, has elucidated several key mechanisms driving this phenomenon.

A primary driving force is the formation of β-sheet-like structures, where intermolecular hydrogen bonds form between the backbones of adjacent peptide chains. nih.govacs.org This creates extended, tape-like structures that can further assemble into fibrils, ribbons, or nanotubes. researchgate.netnih.gov For instance, studies on Gly-X-Gly tripeptides have shown that the nature of the central amino acid (X) significantly influences the resulting morphology, but the glycine residues facilitate the underlying sheet formation. rsc.org

In the context of this compound, the tetra-glycine segment is highly flexible and can readily adopt the extended conformation required for β-sheet assembly. The process is often initiated by a nucleation event, followed by the elongation of the aggregate as more peptides are recruited. tandfonline.com The aromatic Cbz and Bn groups are expected to play a crucial role in the initial stacking interactions that promote nucleation and provide directionality to the assembly. researchgate.net

Experimental techniques such as Fourier-transform infrared spectroscopy (FTIR), transmission electron microscopy (TEM), and fluorescence spectroscopy are commonly used to investigate these mechanisms. mdpi.comrsc.orgnih.gov FTIR can confirm the formation of β-sheet structures by identifying characteristic peaks in the amide I region of the spectrum. mdpi.com

| Solvent Conditions | Changes in pH or the addition of co-solvents can trigger or modify the assembly process. rsc.org | The solubility and ionization state of the terminal carboxylic acid can be modulated by pH, influencing aggregation propensity. | Self-assembly of GxG peptides can be triggered by pH shifts or the addition of ethanol. rsc.org |

Design Principles for Ordered Peptide Architectures

The creation of novel biomaterials and functional nanostructures relies on the rational design of peptides that self-assemble into predictable and well-ordered architectures. royalsocietypublishing.orgsci-hub.se The study of glycine-rich sequences has contributed significantly to establishing these design principles.

One key principle is the control of the balance between hydrophilic and hydrophobic regions within the peptide sequence. nih.gov In this compound, the protected glutamic acid and the glycine tail represent distinct domains that can be modulated to control assembly. The C-terminal modification of peptides is a known strategy to influence self-assembly tendencies. nih.gov

Another principle involves the strategic placement of residues that can form specific, directional interactions. The use of alternating D- and L-amino acids, for example, can promote the formation of flat, sheet-like structures. researchgate.net While the subject peptide contains a single D-amino acid, its influence, combined with the flexible glycine chain, could lead to unique conformational preferences. The incorporation of motifs like GxxxG is known to facilitate helix dimerization, driven by Cα-H···O=C hydrogen bonds. biorxiv.org Similarly, the Small-X6-Small pattern, where Gly-X6-Gly is a prime example, is a common building block in membrane proteins that drives antiparallel packing. biorxiv.org

Furthermore, "geometrical frustration" has been proposed as a design principle where slight perturbations in an otherwise regular structure can lead to the formation of finite-sized assemblies like nanosheets instead of infinite fibrils. royalsocietypublishing.org The combination of a bulky, protected D-amino acid with a simple poly-glycine chain in this compound could potentially introduce such frustration.

Table 2: Design Principles for Peptide Architectures

| Principle | Description | Application to Glycine-Rich Peptides |

|---|---|---|

| Sequence Motifs | Utilizing specific repeating sequences (e.g., GxxxG, (Gly-Ala)n) to direct folding and assembly. biorxiv.org | Glycine-rich polyproline II helix assemblies show a preference for anti-parallel configurations and tight packing. biorxiv.org |

| Amphiphilicity | Designing peptides with distinct hydrophobic and hydrophilic domains to drive assembly in aqueous media. nih.gov | Surfactant-like peptides with glycine-rich tails can form micelles, fibers, and vesicles. nih.gov |

| Aromatic Interactions | Incorporating aromatic residues to guide assembly through π-π stacking. rsc.org | Phenylalanine-containing peptides are potent self-assemblers due to strong aromatic interactions. rsc.org |

| Geometrical Frustration | Introducing sequence modifications that perturb ideal packing to control the size and shape of the final assembly. royalsocietypublishing.org | Replacing a single glycine with alanine (B10760859) in collagen-mimetic peptides can transform fibril formation into nanosheet formation. royalsocietypublishing.org |

| Stimuli-Responsiveness | Incorporating moieties that respond to external stimuli like pH, light, or temperature to trigger or control assembly. acs.org | Photocleavable protecting groups can be used to initiate peptide folding and subsequent hydrogel formation. acs.org |

Advanced Academic Applications and Future Research Directions

Peptide Scaffolding in Biomimetic Systems

Peptide scaffolds serve as foundational structures for building complex molecular architectures that mimic natural biological systems. cuny.edu These biomimetic systems are instrumental in studying biological processes in controlled environments. The modular nature of peptides, allowing for precise synthesis and modification, makes them ideal for designing catalysts and mechanistic probes. acs.orgresearchgate.net

Peptidomimetics are compounds designed to replicate the three-dimensional structure and biological activity of natural peptides but with enhanced stability and bioavailability. nih.gov The design of these mimics is a crucial strategy in medicinal chemistry to overcome the limitations of natural peptides, such as their susceptibility to enzymatic degradation. nih.govupc.edu

The structure of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly provides a versatile template for creating peptidomimetics. Key features include:

D-Amino Acid: The inclusion of D-glutamic acid instead of the natural L-isomer offers inherent resistance to many common proteases, a desirable trait for probes used in biological systems. nih.gov

Defined Stereochemistry: The D-configuration provides a specific stereochemical constraint that can be used to probe the chiral recognition sites of enzymes or receptors.

Functionalizable Side Chain: The glutamic acid side chain, protected by a benzyl (B1604629) (Bn) group, can be deprotected to reveal a carboxylic acid. This functional group can then be used to attach reporter molecules, crosslinkers, or other functionalities necessary for a mechanistic probe. biosynth.com

Flexible Spacer: The tetra-glycine segment (Gly-Gly-Gly-Gly) acts as a flexible linker, providing spatial separation between the D-Glu recognition element and any attached functional moiety. This flexibility can be crucial for allowing the probe to adopt an optimal conformation for binding to its target.

By modifying the backbone or replacing specific amino acids, researchers can systematically develop a library of probes based on this scaffold to investigate enzyme mechanisms or receptor-ligand interactions. nih.govupc.edu

The field of peptide catalysis uses short, synthetic oligopeptides to mimic the active sites of enzymes, creating highly selective and efficient catalysts for a variety of chemical reactions. acs.orgamericanpeptidesociety.org These peptide-based catalysts are modular, tunable, and can be designed to operate in aqueous environments. researchgate.netnih.gov

This compound presents several features that make it an interesting framework for catalyst development:

Chiral Induction: The D-glutamic acid residue can serve as a chiral center to induce stereoselectivity in catalytic transformations.

Catalytic Residue: Upon removal of the benzyl protecting group, the glutamic acid's carboxyl side chain can function as a general acid or base catalyst, mimicking the role of acidic residues in the active sites of many natural enzymes. americanpeptidesociety.org

Scaffold for Multifunctionality: The peptide backbone can be extended or modified to incorporate other catalytic residues (e.g., histidine for nucleophilic catalysis) or binding sites, creating a multifunctional catalyst with enhanced activity and specificity. cuny.eduresearchgate.net The glycine (B1666218) spacer can be adjusted to optimize the spatial arrangement of these functional groups.

Research in this area focuses on designing peptide sequences that adopt specific secondary structures, such as β-turns or α-helices, which are key to creating a defined reaction environment for catalysis. researchgate.net While this specific pentapeptide is linear and flexible, it can be incorporated into larger, more structured designs or cyclized to create a more rigid catalytic pocket.

Theoretical Development of Linker Technologies in Advanced Chemical Constructs

Linker technology is a cornerstone of modern drug delivery and chemical biology, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapies. mdpi.com The linker connects a targeting moiety (like an antibody) to a payload (like a cytotoxic drug), and its properties are critical to the conjugate's success. frontiersin.org this compound is identified as a cleavable linker used in the synthesis of ADCs for research purposes. glpbio.commedchemexpress.cn

An ideal cleavable linker must be stable in systemic circulation to prevent premature payload release but must be efficiently cleaved under specific conditions at the target site. mdpi.comcam.ac.uk Peptide linkers are a major class of enzymatically cleavable linkers designed to be substrates for proteases that are highly active within target cells, such as in the lysosomal compartment. creativebiolabs.netcreative-biolabs.comnih.gov

The design of this compound as a linker incorporates several key chemical considerations, as detailed in the table below.

| Component | Function in Linker Design | Rationale |

| Cbz and Bn Groups | Protecting Groups | These groups protect the N-terminus (Cbz) and the glutamic acid side chain (Bn) during synthesis and conjugation. They are typically removed in the final steps or remain as part of the final construct depending on the synthetic route. biosynth.com |

| D-Glutamic Acid | Cleavage/Recognition Site | Provides resistance to some common proteases while potentially being a specific target for others. The γ-glutamyl linkage is a recognition motif for enzymes like γ-glutamyl transpeptidase (GGT). rsc.orgrsc.org |

| Tetra-glycine Chain | Spacer | Provides spatial separation between the antibody and the payload, which can reduce steric hindrance. It also enhances solubility and can influence the pharmacokinetic properties of the conjugate. frontiersin.orgqyaobio.com |

| Peptide Bonds | Linkage Chemistry | Amide bonds are generally stable in the bloodstream (pH ~7.4) but are susceptible to enzymatic hydrolysis within the acidic and enzyme-rich environment of lysosomes. cam.ac.ukcreative-biolabs.com |

The stability and release mechanism of a peptide linker are governed by its amino acid sequence and its susceptibility to enzymatic cleavage.

Stability: Peptide linkers offer excellent stability in plasma because the proteolytic enzymes responsible for their cleavage, such as cathepsins, have very low activity in the bloodstream. creativebiolabs.netcreative-biolabs.com This ensures that the conjugated payload remains attached to the antibody during circulation, minimizing off-target toxicity. mdpi.com The length and composition of the peptide can be tuned to further modulate stability; for example, incorporating hydrophilic residues can prevent aggregation. acs.org

Release Mechanism: The primary release mechanism for peptide linkers is enzymatic cleavage following internalization of the ADC into a target cell.

The ADC binds to an antigen on the cancer cell surface and is internalized into an endosome.

The endosome fuses with a lysosome, exposing the ADC to an acidic environment (pH 4.5-5.0) and a high concentration of proteases like cathepsin B. nih.govresearchgate.net

Cathepsin B and other proteases recognize and cleave specific peptide sequences within the linker. For many linkers, such as the widely used valine-citrulline (Val-Cit) motif, cleavage occurs at a specific peptide bond. creativebiolabs.netresearchgate.net

This cleavage event initiates the release of the payload, often through a self-immolative spacer that decomposes to liberate the unmodified drug. creative-biolabs.comnih.gov

While the exact cleavage site for this compound is not specified, it is designed to be enzymatically labile under conditions found within target cells.

Development of Novel Analytical Probes and Research Tools

Beyond its role in drug delivery, the unique biochemical characteristics of the glutamyl-glycine scaffold can be exploited to create novel analytical probes and research tools for studying biological systems. usda.govijsra.net These tools are essential for identifying protein function, screening for inhibitors, and visualizing metabolic activity.

A compelling application is in the development of probes for detecting enzyme activity. Research has demonstrated the use of a structurally related dipeptide, γ-glutamyl-[1-¹³C]glycine (γ-Glu-[1-¹³C]Gly), as a molecular probe for non-invasively detecting γ-glutamyl transpeptidase (GGT) activity using hyperpolarized NMR. rsc.orgrsc.orgresearchgate.net GGT is a cell-surface enzyme that plays a critical role in glutathione (B108866) metabolism and is often overexpressed in various cancers.

The this compound peptide could serve as a precursor or a more complex scaffold for similar analytical tools.

| Application Area | Potential Use of this compound Scaffold | Research Goal |

| Enzyme Activity Probes | The D-Glu-Gly core can be modified with reporter groups (e.g., fluorophores, isotopic labels) to create substrates for enzymes like GGT or other proteases. rsc.orgnih.gov | To quantify enzyme levels and activity in biological samples or via in vivo imaging, aiding in disease diagnosis and monitoring. |

| High-Throughput Screening (HTS) | Can be used to build peptide-based assays to screen large compound libraries for potential enzyme inhibitors. usda.gov | To discover new drug candidates that target essential bacterial or cancer-related enzymes. |

| Mechanistic Studies | By incorporating non-canonical amino acids or photo-crosslinkers into the peptide sequence, probes can be designed to trap and identify binding partners or elucidate enzymatic mechanisms. nih.gov | To understand the fundamental biology of proteases and their substrates. |

The synthesis of such probes would involve leveraging the protected functional groups on the this compound molecule for the specific attachment of signaling moieties. rsc.orgresearchgate.net The tetra-glycine chain could be used to optimize the probe's solubility and presentation to the target enzyme.

Design of Isotope-Labeled Peptide Probes for Advanced NMR Studies

The specific labeling of peptides with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of structure, dynamics, and interactions at an atomic level. researchgate.netckisotopes.com While uniform labeling is common, selective labeling of specific atoms or amino acid types can simplify complex spectra and enhance sensitivity, which is crucial for studying larger systems or specific molecular events. ckisotopes.comcore.ac.uksigmaaldrich.com

Peptides structurally related to this compound are prime candidates for development into sophisticated NMR probes. Research has demonstrated the synthesis of N-Cbz-γ-Glu(OBn)-[1-¹³C]Gly-d₂, a closely related compound used to create a molecular probe for detecting γ-glutamyl transpeptidase (GGT) activity via Dynamic Nuclear Polarization (DNP) NMR. rsc.orgrsc.org In this work, the glycine residue was labeled with ¹³C at the carbonyl carbon, and its α-protons were replaced with deuterium (B1214612) (d₂). rsc.org

The strategic incorporation of isotopes offers several advantages:

Enhanced Signal: ¹³C labeling provides a distinct NMR signal for tracking the peptide or its fragments. rsc.org

Longer Relaxation Times: Deuteration of the glycine α-protons in the probe γ-Glu-[1-¹³C]Gly-d₂ was shown to increase the spin-lattice relaxation time (T₁) compared to its non-deuterated counterpart. rsc.orgrsc.org A longer T₁ is highly beneficial in DNP-NMR experiments as it allows the hyperpolarized signal to be retained for a longer duration, improving detection sensitivity in vivo. rsc.orgrsc.org

Mechanistic Insights: By analyzing the relaxation pathways, researchers determined that the dipole-dipole interaction significantly contributes to the relaxation rate, confirming that deuteration is an effective strategy for improving probe performance. rsc.org

These principles can be directly applied to this compound. By selectively labeling one or more of the glycine residues or the glutamic acid, researchers can create highly specific probes for advanced NMR applications.

| Probe Component | Isotope Strategy | Purpose in NMR Studies | Supporting Finding |

| Glycine Carbonyl | ¹³C Labeling | Serve as a signaling moiety for detecting enzymatic cleavage. rsc.org | The chemical shift difference between the probe and its cleaved product was sufficient for in vivo detection. rsc.org |

| Glycine α-protons | Deuteration (²H) | Reduce dipole-dipole relaxation and increase the T₁ of the adjacent ¹³C nucleus. rsc.org | T₁ of γ-Glu-[1-¹³C]Gly-d₂ was significantly longer than that of γ-Glu-[1-¹³C]Gly in various media, including serum. rsc.orgrsc.org |

| Glutamic Acid | ¹³C Labeling | Create alternative probes, such as γ-[5-¹³C]Glu–Gly, for studying enzyme-substrate interactions. rsc.org | The T₁ value of the product, [5-¹³C]Glu, was substantially longer than that of the probe itself. rsc.org |

Applications in Investigating Enzyme Activity in Model Systems

Peptides are fundamental tools for investigating enzyme activity, often designed as specific substrates that produce a measurable signal upon cleavage. The this compound structure is identified as a cleavable linker for antibody-drug conjugates (ADCs), indicating its designed susceptibility to enzymatic hydrolysis. glpbio.com This inherent characteristic makes it and its analogues excellent candidates for studying proteases.

A key example is the use of the related probe, γ-glutamyl-[1-¹³C]glycine (γ-Glu-[1-¹³C]Gly), to non-invasively monitor the activity of γ-glutamyl transpeptidase (GGT), a cell-surface enzyme involved in antioxidant metabolism. rsc.orgrsc.org GGT recognizes the γ-glutamyl group and cleaves the peptide bond, releasing the signaling portion, [1-¹³C]Gly. rsc.org This system demonstrates how a protected glutamic acid-glycine scaffold can be used to create a highly specific substrate for a target enzyme.

The poly-glycine tail of this compound can also be systematically modified to map the subsite specificities of proteases. Researchers have used libraries of peptidic substrates with variations in amino acid sequences to probe the active sites of enzymes like cathepsin B. hzdr.de By synthesizing variants of the core peptide and measuring their hydrolysis rates, it is possible to determine the preferred amino acids at different positions (P1, P2, P3, etc.) relative to the cleavage site. hzdr.de For instance, fluorogenic substrates like Cbz-Gly-Pro-AMC are used to quantify prolyl endopeptidase activity, where cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). caymanchem.com

| Enzyme Target | Substrate Principle | Potential Application for this compound |

| γ-Glutamyl Transpeptidase (GGT) | The enzyme recognizes the γ-glutamyl moiety and cleaves the adjacent peptide bond. rsc.orgrsc.org | The deprotected D-Glu analogue could serve as a substrate to study GGT stereospecificity. |

| Cathepsins | Substrate libraries are used to map the S-site binding pockets. hzdr.de | The tetra-glycine tail could be systematically replaced with other amino acids to map the P1'-P4' subsites of various proteases. |

| Prolyl Endopeptidase | A Cbz-protected dipeptide is linked to a fluorophore, which is released upon cleavage. caymanchem.com | The C-terminus could be modified with a fluorophore/quencher pair to create an internally quenched fluorescent substrate. |

Future Directions in Peptide Engineering and Material Science Research

The unique chemical features of this compound provide a foundation for future research in peptide engineering and the development of advanced supramolecular materials.

Exploring the Impact of Further Amino Acid Derivatization

Derivatization, or the structural modification of amino acids within the peptide, is a powerful strategy to enhance stability, introduce new functionalities, or control conformation. nih.gov For this compound, future research could explore several avenues of derivatization.

One approach is the creation of pseudopeptides by replacing standard amide bonds with isosteres, such as phosphinic bonds. nih.govmdpi.com The synthesis of phosphinic dipeptide analogues, for example, Cbz-Glyψ[P(O)(OH)CH₂]-Aa₂-OAlk, creates a backbone that is resistant to proteolytic degradation while mimicking the transition state of amide bond hydrolysis, making such compounds potent enzyme inhibitors. mdpi.com

Another strategy involves incorporating constrained amino acids to induce specific secondary structures. The introduction of α,α-disubstituted amino acids, for instance, is known to promote the formation of stable 3₁₀-helices, which can influence the peptide's biological activity and recognition properties. explorationpub.com Modifying the peptide with non-natural amino acids or conjugating it to other molecules, such as fluorescent dyes or bioactive heterocycles, can further expand its utility in research. nih.govsoton.ac.uk

Integration into Complex Supramolecular Assemblies for Research Purposes

Peptides can be designed to self-assemble into highly ordered nanostructures, such as nanofibers, nanotubes, and two-dimensional sheets. ub.edunih.gov This process is driven by non-covalent interactions like hydrogen bonding, hydrophobic effects, and π-π stacking. nih.govmdpi.com The this compound peptide possesses distinct domains—an aromatic Cbz group, a potentially charged glutamic acid (upon deprotection), and a flexible glycine chain—that can be exploited to drive supramolecular assembly.

A promising future direction is the design of peptide amphiphiles (PAs). This involves linking the peptide to a hydrophobic aliphatic tail, which would drive the self-assembly of the molecules in an aqueous solution into high-aspect-ratio nanofibers. acs.org The surface of these nanofibers could display the glutamic acid and glycine residues, creating a biomimetic scaffold for cell culture or targeted delivery. nih.govacs.org

Furthermore, the Cbz group's aromatic nature can be used to promote π-π stacking interactions. Researchers have successfully grafted peptides onto pyrene, a polycyclic aromatic hydrocarbon, to induce the formation of 2D supramolecular sheets. chemistryviews.org Such assemblies can concentrate peptide ligands on a surface, enhancing their interaction with cellular receptors and protecting them from enzymatic degradation. chemistryviews.org By integrating this compound into similar systems, novel materials with controlled architecture and function could be developed for applications in regenerative medicine and biosensing. acs.orgchemistryviews.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.